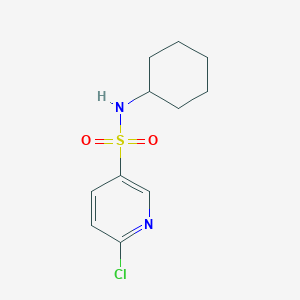

6-chloro-N-cyclohexylpyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

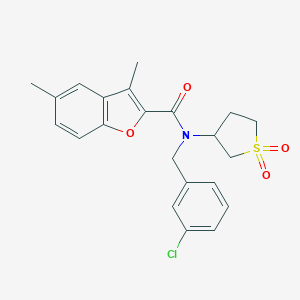

Molecular Structure Analysis

The molecular structure of 6-chloro-N-cyclohexylpyridine-3-sulfonamide consists of a pyridine ring with a sulfonamide group at the 3rd position and a chlorine atom at the 6th position. The sulfonamide group is further substituted with a cyclohexyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-N-cyclohexylpyridine-3-sulfonamide include a molecular weight of 274.77g/mol. It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available from the search results.Scientific Research Applications

Medicinal Chemistry and Drug Development

- Anti-Inflammatory Properties : Researchers have investigated the anti-inflammatory potential of 6-chloro-N-cyclohexylpyridine-3-sulfonamide. Its unique structure may modulate inflammatory pathways, making it a candidate for novel drug development .

- Enzyme Inhibition : The compound’s sulfonamide moiety could interact with enzymes, potentially inhibiting specific targets. Medicinal chemists explore its role in enzyme inhibition studies .

Organic Synthesis and Catalysis

- Transition Metal Complexes : 6-chloro-N-cyclohexylpyridine-3-sulfonamide can serve as a ligand in transition metal complexes. These complexes find applications in catalysis, such as asymmetric synthesis or C–H activation reactions .

- Cross-Coupling Reactions : Researchers have utilized this compound in cross-coupling reactions, enabling the formation of C–C or C–N bonds. Its unique reactivity contributes to efficient synthetic routes .

Materials Science and Coordination Chemistry

- Crystal Engineering : The crystal structure of 6-chloro-N-cyclohexylpyridine-3-sulfonamide provides insights into supramolecular interactions. Scientists explore its role in crystal engineering and designing functional materials .

- Coordination Polymers : By coordinating with metal ions, this compound participates in the assembly of coordination polymers. These materials exhibit diverse properties, including luminescence and gas adsorption .

Biological Applications

- Antibacterial Activity : Preliminary studies suggest antibacterial properties of 6-chloro-N-cyclohexylpyridine-3-sulfonamide. Researchers investigate its efficacy against specific bacterial strains .

- Cell Imaging Probes : The compound’s aromatic scaffold may serve as a fluorescent probe for cell imaging. Its absorption and emission properties make it valuable in biological studies .

Environmental Chemistry

- Water Treatment : Researchers explore the adsorption behavior of 6-chloro-N-cyclohexylpyridine-3-sulfonamide onto various surfaces. Its potential as an adsorbent for water purification is under investigation .

Analytical Chemistry

- Chromatographic Applications : Scientists use this compound as a reference standard in high-performance liquid chromatography (HPLC) or gas chromatography (GC). Its retention time aids in compound identification and quantification .

Mechanism of Action

While the specific mechanism of action for 6-chloro-N-cyclohexylpyridine-3-sulfonamide is not available, sulfonamides in general are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

properties

IUPAC Name |

6-chloro-N-cyclohexylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2S/c12-11-7-6-10(8-13-11)17(15,16)14-9-4-2-1-3-5-9/h6-9,14H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFXRSADYROONU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CN=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-cyclohexylpyridine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![prop-2-enyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B385284.png)

![1-(4-hydroxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385285.png)

![ethyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B385291.png)

![2-(3,5-dimethylphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385294.png)

![1-(3-ethoxy-4-hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385295.png)

![3-chloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385296.png)

![3-ethoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385297.png)

![2-(3-methylphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385302.png)

![3-methoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385303.png)

![Methyl4-{4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}phenylether](/img/structure/B385304.png)